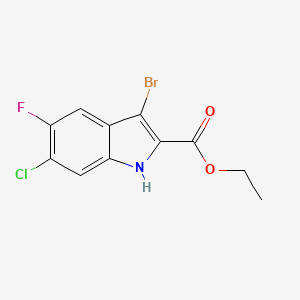

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClFNO2/c1-2-17-11(16)10-9(12)5-3-7(14)6(13)4-8(5)15-10/h3-4,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYNCODUELVAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676375 | |

| Record name | Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-30-7 | |

| Record name | Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Chloro-5-fluoroindole Intermediate

A key intermediate, 6-chloro-5-fluoroindole, is synthesized via a novel method involving:

- Starting from 3-chloro-4-fluoroaniline dissolved in toluene.

- Treatment with boron trichloride under ice-water bath conditions.

- Sequential addition of chloromethyl cyanide and anhydrous aluminum trichloride.

- Reflux under nitrogen protection for 6–8 hours.

- Post-reaction workup includes neutralization, extraction with dichloromethane, and solvent evaporation to yield the crude intermediate without further purification.

This method is noted for its simplicity, environmental friendliness, low cost, and high purity yield (>97%) with a total recovery over 55%.

Esterification at the 2-Position

The carboxyl group at the 2-position is esterified to form the ethyl ester derivative:

- Starting from 3-bromoindole-2-carboxylic acid or 5-fluoro-6-chloroindole-2-carboxylic acid.

- Esterification is typically conducted using concentrated sulfuric acid as a catalyst in ethanol or via acid-catalyzed Fischer esterification.

- This step yields ethyl indole-2-carboxylate derivatives ready for further functionalization.

Reaction Conditions and Optimization

Analytical and Purification Techniques

- Purity Assessment : High-performance liquid chromatography (HPLC) confirms purity >95%.

- Structural Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) elucidates substitution patterns.

- Mass Spectrometry (MS) : Confirms molecular weight and halogen incorporation.

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) or recrystallization (DMF/acetic acid) used for purification.

- X-ray Crystallography : Applied for detailed structural confirmation, especially to verify halogen positions and crystal packing.

Research Findings and Considerations

- The novel intermediate synthesis method significantly reduces steps and cost compared to traditional Fischer indole syntheses while maintaining high purity and yield.

- The electron-withdrawing effects of the chloro and fluoro substituents influence regioselectivity in subsequent bromination and esterification steps.

- Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is critical to minimize side products and maximize yield.

- The halogen pattern (Br, Cl, F) on the indole ring enables diverse downstream functionalizations, enhancing the compound's utility in medicinal chemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Reduction: The compound can be reduced to remove halogen atoms or to modify the ester group.

Oxidation: Oxidative reactions can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while electrophilic substitution can introduce nitro or sulfonyl groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is primarily studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with indole structures can inhibit the activity of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in cancer progression. Inhibition of IDO can enhance immune responses against tumors, making this compound a candidate for cancer therapy .

Anti-inflammatory Properties

This compound also shows promise in modulating inflammatory pathways. Studies have demonstrated that it can inhibit p38 MAP kinase, an enzyme involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Antiviral Effects

Preliminary studies suggest that indole derivatives may exhibit antiviral properties, potentially through interference with viral replication mechanisms. Further research is needed to elucidate these effects specifically for this compound .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its halogenated structure allows for further functionalization, enabling the development of new derivatives with enhanced biological activities .

Agricultural Applications

Indole derivatives are also being explored for their potential use in agrochemicals. The ability of these compounds to affect plant growth and pest resistance could lead to the development of new agricultural products that are more effective and environmentally friendly .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of IDO | |

| Anti-inflammatory | Inhibition of p38 MAP kinase | |

| Antiviral | Potential interference with viral replication |

Table 2: Comparison with Related Indole Derivatives

| Compound Name | Structure Characteristics | Potential Applications |

|---|---|---|

| Ethyl 3-Bromo-6-Chloro-5-Fluoro-Indole-2-Carboxylate | Bromo, Chloro, Fluoro groups | Anticancer, Anti-inflammatory |

| Ethyl 6-Chloro-Indole-2-Carboxylate | Chloro group only | Antiviral |

| Ethyl Indole-2-Carboxylate | No halogen substitutions | General pharmacological applications |

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the efficacy of various indole derivatives, including this compound, against melanoma cells. The results indicated significant inhibition of tumor growth in vitro and in vivo models when combined with immune checkpoint inhibitors .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound through its action on p38 MAP kinase pathways. The study demonstrated reduced inflammation markers in animal models treated with this compound compared to controls .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-Fluoroindole-2-Carboxylate (CAS: Not Provided)

- Molecular Formula: C₁₁H₁₀FNO₂.

- Key Differences : Lacks bromine (position 3) and chlorine (position 6).

- Reactivity : The absence of bromine and chlorine reduces its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), but the fluorine atom enhances metabolic stability in drug candidates .

- Applications : Used as a precursor for amide derivatives, such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide , which exhibit biological activity in medicinal chemistry .

Ethyl 6-Chloro-3-Formyl-1H-Indole-2-Carboxylate (CAS: 586336-88-1)

- Molecular Formula: C₁₂H₁₀ClNO₃.

- Key Differences : Substitutes bromine and fluorine with a formyl group (position 3) and retains chlorine at position 6.

- Reactivity : The formyl group enables condensation reactions (e.g., formation of hydrazones), while chlorine provides a site for nucleophilic substitution.

- Physical Properties : Lower molecular weight (251.67 g/mol) compared to the target compound, likely improving solubility in organic solvents .

5-Bromo-6-Chloro-1H-Indol-3-yl Acetate (CAS: 102185-48-8)

- Molecular Formula: C₁₀H₇BrClNO₂.

- Key Differences : Replaces the ethyl ester (position 2) with an acetate group and lacks fluorine.

- Applications : Primarily used in agrochemical research; the acetate group may enhance bioavailability compared to ethyl esters .

Spectroscopic and Physical Properties

- NMR Shifts :

- The target compound’s ¹H-NMR would show deshielding at H-4 and H-7 due to electron-withdrawing halogens, similar to N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (δ 9.25 ppm for indole NH) .

- ¹³C-NMR would exhibit distinct peaks for Br (C3, ~110 ppm), Cl (C6, ~125 ppm), and F (C5, ~160 ppm) based on analogous compounds .

- Melting Point : Expected to exceed 200°C due to halogen-induced crystallinity, comparable to N-[2-benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (m.p. 233–234°C) .

Biological Activity

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Chemical Overview

This compound (CAS: 1245644-30-7) is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring. These modifications enhance its chemical reactivity and biological activity, making it a valuable compound for research and development in pharmaceuticals .

Target Interactions

The compound interacts with various biological targets due to the versatile nature of the indole scaffold. It is known to bind with high affinity to multiple receptors, influencing various biochemical pathways. Indole derivatives typically interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are crucial for serotonin synthesis and immune response regulation.

Biochemical Pathways

this compound exhibits a range of biological activities:

- Antiviral : Inhibits viral replication.

- Anti-inflammatory : Reduces inflammation through modulation of cytokine release.

- Anticancer : Induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial : Exhibits activity against various bacterial strains .

Case Studies

-

Anticancer Activity

In studies involving colon cancer cell lines (HCT-116), this compound demonstrated significant antiproliferative effects. The compound induced apoptosis via caspase activation and increased reactive oxygen species (ROS) formation . -

Antimicrobial Properties

The compound showed superior inhibitory effects against Staphylococcus aureus and Escherichia coli compared to its unmodified counterparts. This suggests potential applications in developing new antimicrobial agents . -

Inflammation Modulation

Research indicated that at low doses, the compound effectively reduced inflammatory markers in animal models, suggesting its utility as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction of cytokine release | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition against bacteria |

Dosage Effects

The biological effects of this compound vary significantly with dosage. At lower concentrations, beneficial effects such as anti-inflammatory or anticancer activities are observed, while higher doses may lead to cytotoxicity in healthy cells .

Metabolic Pathways and Transport

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further influence its biological activity. Understanding its metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

| Compound Name | Key Differences |

|---|---|

| Ethyl 5-bromo-1H-indole-2-carboxylate | Lacks chlorine and fluorine substituents |

| Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate | Contains a phenylsulfonyl group affecting solubility |

| Ethyl 1H-indole-3-carboxylates | Different structural modifications impacting activity |

The unique combination of halogen substitutions in this compound enhances its binding affinity and biological efficacy compared to these related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate, and how are intermediates purified?

- Methodology : A common approach involves halogenation and coupling reactions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF (2:1) at room temperature, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30). Residual DMF is removed by heating to 90°C under vacuum. Yield optimization requires careful stoichiometric control of halogenating agents (e.g., NBS for bromination) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are overlapping signals resolved?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with literature shifts for halogenated indoles. For example, provides SMILES and InChI descriptors to validate substituent positions.

- HRMS : Confirm molecular ion [M+H]+ with FAB-HRMS (e.g., m/z 427.0757 in ).

- TLC : Monitor reaction progress using ethyl acetate/hexane systems.

- Contradiction Resolution : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) or X-ray crystallography (see for torsion angle analysis) .

Q. What safety protocols are recommended for handling halogenated indole derivatives?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : If inhaled, move to fresh air ( ). For skin contact, wash with soap/water. Store at room temperature in airtight containers away from light .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective halogenation in polyhalogenated indoles?

- Methodology :

- Catalyst Screening : Test CuI ( ) or Pd-based catalysts for selectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenating agents.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during bromination/chlorination.

- Analogs : Compare reactivity with similar compounds (e.g., 5-bromo-6-chloro-1H-indole in ) to identify steric/electronic trends .

Q. How can thermal stability and decomposition pathways of this compound be studied?

- Methodology :

- TGA/DSC : Analyze weight loss and endothermic/exothermic transitions (e.g., uses thermal decomposition studies for ethyl indole derivatives).

- GC-MS : Identify volatile decomposition products.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

Q. What computational methods validate the electronic effects of halogen substituents on indole reactivity?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian with B3LYP/6-31G(d) basis sets.

- Electrostatic Potential Maps : Compare charge distribution with crystallographic data (e.g., ’s C–Br/C–Cl bond angles).

- SAR Studies : Corrogate substituent effects with biological activity using QSAR models .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be reconciled during characterization?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.